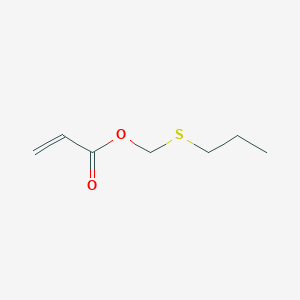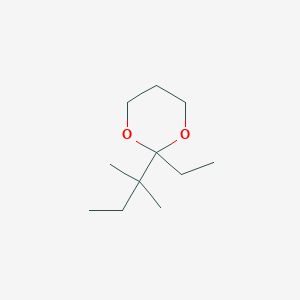![molecular formula C20H15ClN2O7 B14516437 4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid CAS No. 62706-99-4](/img/structure/B14516437.png)
4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid is a compound that combines two distinct chemical entities: 4-[(2-Chlorophenyl)methyl]phenol and 3,5-dinitrobenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenyl)methyl]phenol typically involves the reaction of 2-chlorobenzyl chloride with phenol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, resulting in the formation of 4-[(2-Chlorophenyl)methyl]phenol.
3,5-Dinitrobenzoic acid is synthesized through the nitration of benzoic acid
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Chlorophenyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other nucleophiles.
3,5-Dinitrobenzoic acid primarily undergoes:
Reduction: Nitro groups can be reduced to amino groups.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-[(2-Chlorophenyl)methyl]phenol and 3,5-dinitrobenzoic acid have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in analytical chemistry.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic effects and as diagnostic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of these compounds depends on their specific applications. For instance, in biological systems, 4-[(2-Chlorophenyl)methyl]phenol may interact with cellular proteins and enzymes, disrupting their normal functions. 3,5-Dinitrobenzoic acid, due to its nitro groups, can act as an electron acceptor, participating in redox reactions within cells.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3,5-dinitrobenzoic acid: Similar in structure but with a methyl group instead of a chlorophenyl group.
4-Chloro-2-methylphenol: Similar phenolic structure but with different substituents.
Uniqueness
The combination of a chlorophenyl group and nitrobenzoic acid in 4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid provides unique chemical properties, such as enhanced reactivity and potential biological activities, distinguishing it from other similar compounds.
Propiedades
Número CAS |
62706-99-4 |
|---|---|
Fórmula molecular |
C20H15ClN2O7 |
Peso molecular |
430.8 g/mol |
Nombre IUPAC |
4-[(2-chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C13H11ClO.C7H4N2O6/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8,15H,9H2;1-3H,(H,10,11) |
Clave InChI |
WOJPMEGGBWSCDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)Cl.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![([1,1'-Biphenyl]-4,4'-diyl)bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14516354.png)
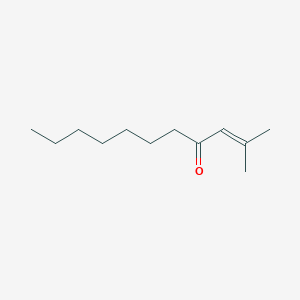
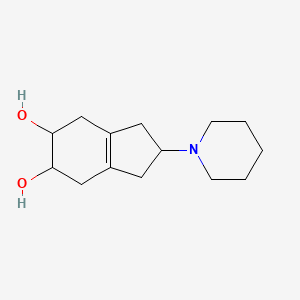
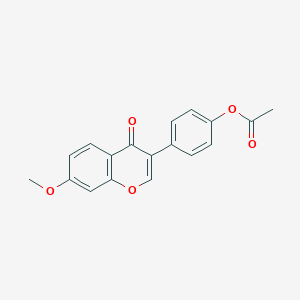

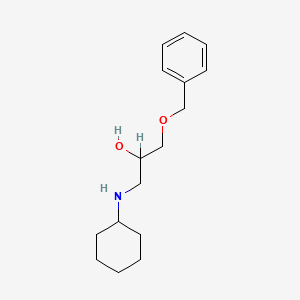
![7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14516411.png)
![6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516414.png)
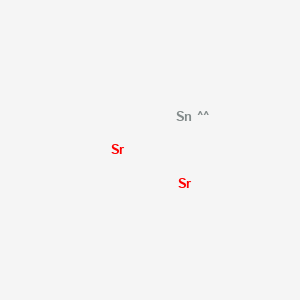
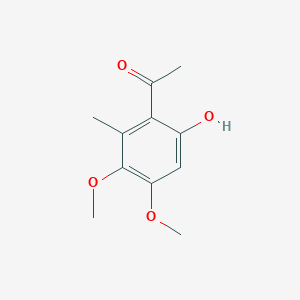
![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)
![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
